

A Comparative Analysis of 2,3-Dimethyl-4-propylheptane and n-Dodecane

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Compound of Interest

Compound Name: 2,3-Dimethyl-4-propylheptane

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An Objective Guide for Researchers in Drug Development and Chemical Sciences

This guide provides a detailed comparison of the physicochemical properties of two isomeric alkanes, **2,3-dimethyl-4-propylheptane** and n-dodecane. Both compounds share the same molecular formula (C₁₂H₂₆) and molecular weight, yet their structural differences—a branched versus a linear carbon chain—lead to distinct physical characteristics. This comparison is particularly relevant for researchers in fields where properties like boiling point, melting point, and viscosity are critical for process design, formulation, and solvent selection.

It is important to note that n-dodecane is a well-characterized commodity chemical with extensive experimental data available. In contrast, **2,3-dimethyl-4-propylheptane** is a less common compound, and as such, much of the data presented for it is estimated or predicted based on its structure.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

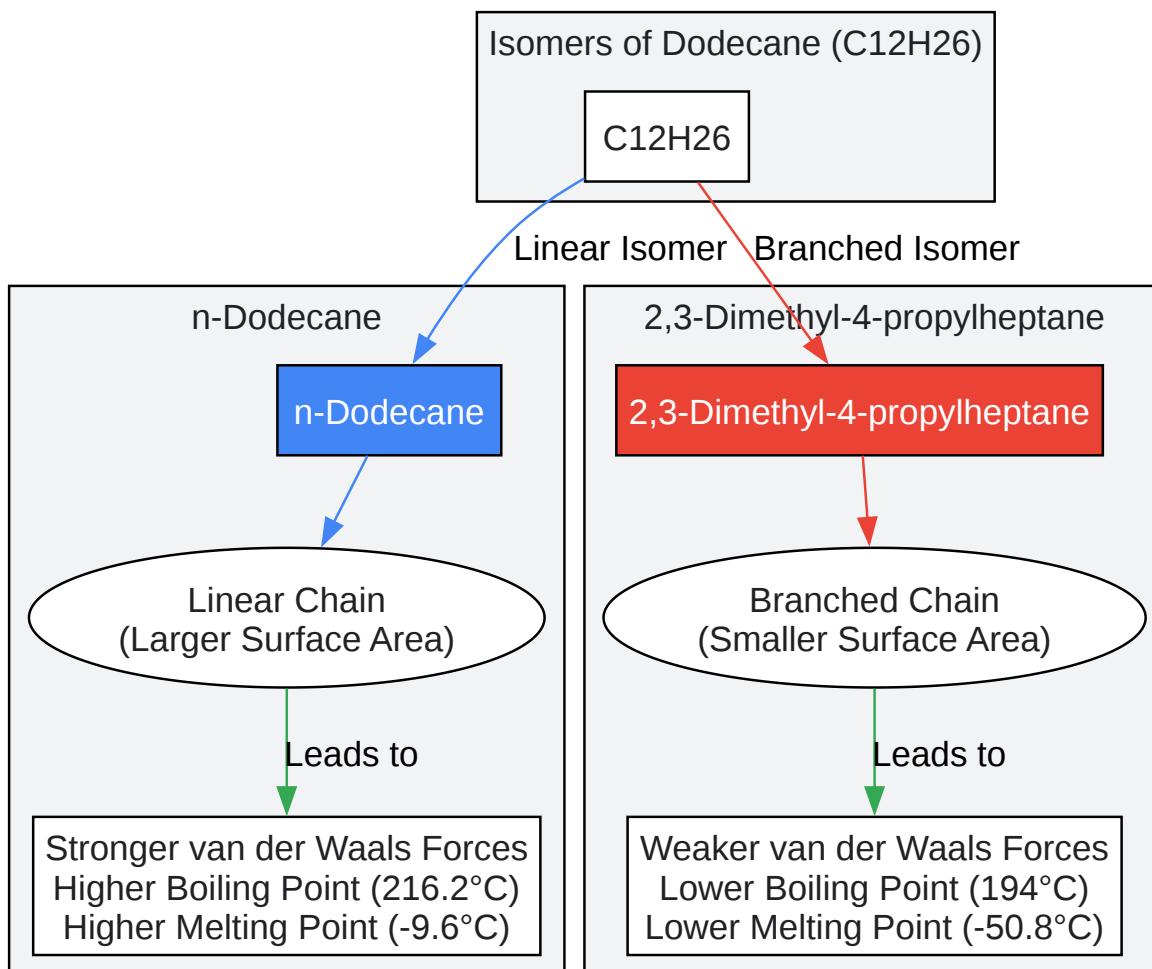
The structural divergence between the linear arrangement of n-dodecane and the branched structure of **2,3-dimethyl-4-propylheptane** directly influences their intermolecular van der Waals forces. The linear shape of n-dodecane allows for a larger surface area and closer packing of molecules, resulting in stronger intermolecular attractions.[\[5\]](#) Consequently, more energy is required to overcome these forces, leading to a higher boiling point and melting point compared to its branched isomer.[\[5\]](#) The increased branching in **2,3-dimethyl-4-propylheptane** creates a more compact, spherical shape, which reduces the effective surface

area for intermolecular contact, weakening these forces and lowering its boiling and melting points.^[5]

Property	2,3-Dimethyl-4-propylheptane	n-Dodecane
Molecular Formula	C12H26 ^{[1][2][4]}	C12H26 ^{[6][7][8][9]}
Molecular Weight	170.33 g/mol ^{[1][2][4]}	170.33 g/mol ^[9]
IUPAC Name	2,3-dimethyl-4-propylheptane ^[4]	Dodecane ^[6]
CAS Number	62185-30-2 ^{[1][2][3][4]}	112-40-3 ^[7]
Boiling Point	194°C (Predicted) ^[1]	216.2°C ^{[6][7]}
Melting Point	-50.8°C (Estimated) ^[1]	-9.6°C ^{[6][7]}
Density	0.766 g/cm ³ (Predicted) ^[1]	0.753 g/cm ³ (at 15°C) ^[10]
Refractive Index	1.4280 (Predicted) ^[1]	Not specified in search results
Kinematic Viscosity	Not specified in search results	1.98 mm ² /s (at 20°C) ^[10]
Water Solubility	Insoluble (Predicted)	Practically insoluble ^{[7][8][10]}
logP (Octanol/Water)	4.49 (Predicted) ^[2]	6.98 ^[10]

Logical Relationship: Structure vs. Physical Properties

The following diagram illustrates the relationship between the molecular structure of these C12H26 isomers and their resulting physical properties.



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Caption: Structure-Property Relationship of C12H26 Isomers.

Experimental Protocols

Standardized methods are used to determine the physicochemical properties of liquid hydrocarbons like n-dodecane. These same protocols would be applicable to **2,3-dimethyl-4-propylheptane**.

Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and is a common technique for determining the boiling point of organic compounds.[\[11\]](#)[\[12\]](#)

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11] This is observed when a continuous stream of bubbles emerges from a capillary tube inverted in the sample, and is precisely recorded at the moment liquid is drawn back into the capillary upon cooling.[12][13]
- Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube, heating source (e.g., Bunsen burner or oil bath), and mineral oil.[11][13]
- Procedure:
 - A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.[13]
 - A capillary tube, sealed at one end, is placed open-end-down into the liquid.
 - The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
 - This assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is heated gently.[13]
 - The apparatus is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.[13]
 - The heat is removed, and the apparatus is allowed to cool slowly.
 - The boiling point is the temperature recorded the instant the bubbling stops and the liquid begins to enter the capillary tube.[13]

Density Determination (Pycnometer or Digital Density Meter)

Density is a fundamental property defined as mass per unit volume. For liquid hydrocarbons, this can be accurately measured using several methods.

- Principle: The mass of a precise, known volume of the liquid is measured at a specific temperature. Density is calculated by dividing the mass of the liquid by the known volume.

[\[14\]](#)

- Apparatus:

- Pycnometer Method: A pycnometer (a glass flask with a precisely known volume), an analytical balance, and a temperature-controlled water bath.[14][15]

- Digital Density Meter Method: An oscillating U-tube digital density meter.[16]

- Procedure (Pycnometer Method):

- The pycnometer is thoroughly cleaned, dried, and weighed empty.[14]

- It is then filled with the sample liquid, taking care to avoid air bubbles, and placed in a thermostat bath until it reaches thermal equilibrium.

- The volume is adjusted precisely to the pycnometer's calibration mark.

- The exterior of the pycnometer is cleaned and dried, and it is weighed again.

- The mass of the liquid is determined by subtraction.

- The density is calculated as: $\rho = (m_{\text{filled}} - m_{\text{empty}}) / V$, where V is the calibrated volume of the pycnometer.

Viscosity Measurement (Capillary Viscometer)

Viscosity measures a fluid's resistance to flow. For liquids like alkanes, capillary viscometers are commonly used.[17]

- Principle: The method is based on measuring the time it takes for a fixed volume of liquid to flow through a capillary of known dimensions under the force of gravity.[18] The kinematic viscosity is then calculated based on this flow time and the viscometer's calibration constant.
- Apparatus: Ostwald or Cannon-Fenske capillary viscometer, temperature-controlled bath, and a stopwatch.[17][18]
- Procedure:

- The viscometer is cleaned, dried, and filled with the sample liquid to the indicated mark.
- The viscometer is placed vertically in a constant temperature bath until the sample reaches the desired temperature.
- The liquid is drawn up by suction past the upper timing mark.
- The suction is released, and the time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured accurately.
- The kinematic viscosity (ν) is calculated using the equation: $\nu = C * t$, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. Multiple measurements are taken to ensure accuracy.[18]

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